molecular formula C24H20ClN7O3 B2440113 N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(o-tolyloxy)acetamide CAS No. 1172916-15-2

N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(o-tolyloxy)acetamide

Cat. No. B2440113
CAS RN: 1172916-15-2
M. Wt: 489.92
InChI Key: BBENLXHUZDVDSV-UHFFFAOYSA-N
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Description

N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(o-tolyloxy)acetamide is a useful research compound. Its molecular formula is C24H20ClN7O3 and its molecular weight is 489.92. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

Researchers have synthesized a series of pyrazolo[3,4-d]pyrimidine derivatives, evaluating their in vitro antitumor effectiveness against human breast adenocarcinoma cell lines, showing varying degrees of activity. Among these derivatives, certain compounds demonstrated mild to moderate activity, highlighting the potential of pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents (El-Morsy et al., 2017). Another study focused on the design, synthesis, and evaluation of pyrazolo[3,4-d]pyrimidine derivatives, finding some compounds with potent antitumor activity against a diverse range of cell lines, indicating the chemical class's broad potential in cancer therapy (Kandeel et al., 2012).

Antimicrobial Activity

Pyrazolo[3,4-d]pyrimidine derivatives have also been evaluated for their antimicrobial properties. Novel pyrazole derivatives incorporating oxa/thiadiazolyl and pyrazolyl moieties, alongside pyrazolo[4,3-d]-pyrimidine derivatives, have been synthesized and tested for their in vitro antimicrobial and anticancer activities. These compounds displayed good to excellent antimicrobial activities, further broadening the scope of applications for this chemical class (Hafez et al., 2016).

Interaction with Biological Receptors

The affinity of pyrazolo[3,4-d]pyrimidines for adenosine receptors has been explored, revealing that these compounds exhibit A1 adenosine receptor affinity. This suggests potential therapeutic applications in conditions where modulation of adenosine receptor activity is beneficial (Harden et al., 1991). Additionally, novel pyrazolo[1,5-a]pyrimidines related to known ligands have shown subnanomolar affinity for the translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammatory processes. This indicates potential applications in neuroinflammation and neurodegenerative diseases (Damont et al., 2015).

Materials Science and Photovoltaic Applications

The quantum mechanical and spectroscopic studies of bioactive benzothiazolinone acetamide analogs, closely related to pyrazolo[3,4-d]pyrimidines, have been conducted, showing potential for these compounds in dye-sensitized solar cells (DSSCs) due to their light-harvesting efficiency and free energy of electron injection (Mary et al., 2020). This suggests a role for pyrazolo[3,4-d]pyrimidine derivatives in materials science, particularly in the development of efficient photovoltaic systems.

properties

IUPAC Name

N-[2-[1-(3-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]-2-(2-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN7O3/c1-14-6-3-4-9-19(14)35-13-21(33)27-20-10-15(2)30-32(20)24-28-22-18(23(34)29-24)12-26-31(22)17-8-5-7-16(25)11-17/h3-12H,13H2,1-2H3,(H,27,33)(H,28,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBENLXHUZDVDSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=CC(=NN2C3=NC4=C(C=NN4C5=CC(=CC=C5)Cl)C(=O)N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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